molecular formula C18H21N3O2S B2388175 3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1421482-30-5

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2388175
CAS RN: 1421482-30-5
M. Wt: 343.45
InChI Key: GYZTWCKQNWSASV-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as PTPP and is used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on compounds involving piperidine, pyrazole derivatives, and their interactions with other chemical entities. For instance, the synthesis of pyran derivatives under microwave irradiation has shown antimicrobial activities, which could imply potential applications in developing new antimicrobial agents (Okasha et al., 2022). Another study focused on pyrazole derivatives , highlighting their antibacterial and antioxidant properties, suggesting their use in medical chemistry for targeting specific bacterial strains and oxidative stress-related conditions (Al-ayed, 2011).

Antimicrobial Activity

A notable application area for compounds related to "3-(Phenylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one" is in the development of antimicrobial agents. The synthesis of novel pyrimidinyl pyrazole derivatives has demonstrated significant cytotoxicity against various tumor cell lines, indicating their potential in cancer treatment (Naito et al., 2005). Additionally, fused pyran derivatives synthesized under microwave irradiation have been screened for antibacterial and antituberculosis activity, showcasing the broad spectrum of antimicrobial applications (Kalaria et al., 2014).

Antitumor Activity

Compounds with structural similarities have also been explored for their antitumor activities. The study on pyrimidinyl pyrazole derivatives highlighted above is a prime example, where specific derivatives showed potent in vitro and in vivo antitumor activities, suggesting a promising avenue for cancer therapy research (Naito et al., 2005).

Catalysis and Chemical Reactions

Another area of application is in catalysis and chemical reactions. Studies on base-catalysed additions and FeCl3-catalysed C-N coupling reactions involving piperidine derivatives show the potential of such compounds in synthetic chemistry, offering new pathways for the synthesis of complex molecules (Basyouni et al., 1980; Mani et al., 2014).

properties

IUPAC Name

3-phenylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-18(8-13-24-16-4-2-1-3-5-16)21-11-6-15(7-12-21)23-17-14-19-9-10-20-17/h1-5,9-10,14-15H,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZTWCKQNWSASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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